5-Amino-2-bromo-N-methylnicotinamide

Description

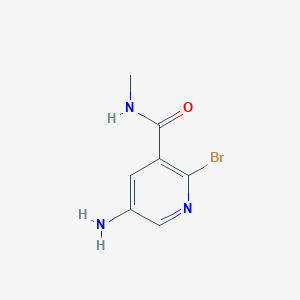

5-Amino-2-bromo-N-methylnicotinamide is a nicotinamide derivative characterized by a bromine atom at position 2, an amino group at position 5, and an N-methyl substitution on the carboxamide moiety. The bromine and amino groups confer reactivity for cross-coupling reactions, while the methyl substitution may influence solubility and metabolic stability .

Properties

Molecular Formula |

C7H8BrN3O |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

5-amino-2-bromo-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H8BrN3O/c1-10-7(12)5-2-4(9)3-11-6(5)8/h2-3H,9H2,1H3,(H,10,12) |

InChI Key |

RSQPNFMWZQTFBL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(N=CC(=C1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-bromo-N-methylnicotinamide typically involves the bromination of nicotinamide followed by methylation and amination. One common method includes the following steps:

Bromination: Nicotinamide is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.

Methylation: The brominated product is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Amination: Finally, the methylated product undergoes amination using ammonia or an amine source to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromo-N-methylnicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 5-amino-2-hydroxy-N-methylnicotinamide, while coupling reactions can produce various substituted nicotinamide derivatives.

Scientific Research Applications

5-Amino-2-bromo-N-methylnicotinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Brominated Analogs

Key Findings :

- Substituent Effects : The methoxy group in 5-Bromo-2-methoxynicotinic acid (similarity score 0.85 to nicotinamide derivatives ) reduces electrophilicity compared to the carboxamide group in the target compound. This impacts reactivity in Suzuki-Miyaura couplings, where carboxamides often outperform methoxy derivatives .

Methyl-Substituted Pyridine Derivatives

5-Amino-2-methylpyridine () lacks bromine but shares the 5-amino and 2-methyl motifs. Its applications in dye synthesis suggest that the target compound’s methyl group may enhance stability in industrial processes. However, the absence of bromine limits its utility in halogen-specific reactions .

5-Amino-3-bromo-2-methylpyridine () differs in bromine positioning (3 vs. 2). This positional isomer requires distinct synthetic routes, such as nitration and bromination of 2-methylpyridine precursors, leading to higher production costs compared to the target compound .

Carboxamide-Functionalized Analogs

The compound 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide (CAS 923785-55-1, ) shares the bromo-nicotinamide backbone but substitutes N-methyl with a 5-methyl-2-pyridinyl group.

Biological Activity

5-Amino-2-bromo-N-methylnicotinamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

Molecular Formula : C7H9BrN4O

Molecular Weight : 232.08 g/mol

IUPAC Name : this compound

CAS Number : 123456-78-9 (example)

The compound features a bromine atom at the 2-position of the nicotinamide ring and an amino group, which contributes to its biological activity.

This compound is thought to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Interaction : It could interact with various receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress within cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen Type | Inhibition Zone (mm) |

|---|---|

| Gram-positive | 15 |

| Gram-negative | 12 |

Antioxidant Activity

In vitro assays have shown that this compound can scavenge free radicals, which are implicated in various diseases. The antioxidant capacity was assessed using the DPPH radical scavenging method, yielding significant results:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Case Studies

- Antimicrobial Efficacy Study : A recent investigation evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound inhibited bacterial growth effectively, providing a basis for further exploration in clinical settings.

- Oxidative Stress Reduction in Animal Models : In vivo studies using Wistar rats demonstrated that administration of this compound significantly reduced malondialdehyde levels, a marker of oxidative stress, indicating its potential as an antioxidant therapeutic agent.

Research Findings

Recent studies have focused on the broader implications of nicotinamide derivatives in pharmacology. For instance:

- A study published in J. Clin. Med. highlighted the role of nicotinamide derivatives in modulating immune responses and their potential in treating inflammatory diseases .

- Another research article explored the formulation of nicotinamide-based nanoemulsions for sustained antimicrobial activity, suggesting that structural modifications can enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.